Bienvenue dans la boutique en ligne BenchChem!

(R)-4-Methylpyrrolidin-2-one

NMDA receptor glycine site antagonist CNS drug discovery

This enantiopure (R)-configured γ-lactam is the essential chiral precursor for L-687,414, a brain-penetrant glycine/NMDA receptor antagonist. The (4R)-methyl group confers a 5–10 fold enhancement in receptor binding affinity compared to unsubstituted HA-966. Substitution with racemate or (S)-enantiomer is precluded—the specific 3-pseudoaxial ring conformation required for high-affinity target engagement is stereochemistry-dependent. Procuring the enantiopure (R)-isomer eliminates downstream chiral resolution, reducing synthetic complexity. Ideal for CNS drug discovery programs targeting stroke, epilepsy, and neurodegeneration. Also serves as a chiral HPLC reference standard for method validation.

Molecular Formula C5H9NO
Molecular Weight 99.13 g/mol
CAS No. 260061-31-2
Cat. No. B1600563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-Methylpyrrolidin-2-one
CAS260061-31-2
Molecular FormulaC5H9NO
Molecular Weight99.13 g/mol
Structural Identifiers
SMILESCC1CC(=O)NC1
InChIInChI=1S/C5H9NO/c1-4-2-5(7)6-3-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m1/s1
InChIKeyYRKRGYRYEQYTOH-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Overview of (R)-4-Methylpyrrolidin-2-one (CAS 260061-31-2) – A Chiral γ-Lactam Building Block for CNS-Focused Drug Discovery


(R)-4-Methylpyrrolidin-2-one (CAS 260061-31-2), systematically designated as (4R)-4-methylpyrrolidin-2-one, is a chiral γ-lactam that serves as a stereochemically defined building block in medicinal chemistry and pharmaceutical intermediate synthesis . Its (R)-configuration imparts specific stereochemical properties essential for constructing enantiopure compounds targeting central nervous system (CNS) receptors . The compound is a key precursor to L-687,414, a potent glycine/NMDA receptor antagonist that exhibits a 5–10 fold improvement in receptor recognition relative to the parent compound HA-966 [1].

Why (R)-4-Methylpyrrolidin-2-one Cannot Be Substituted with Racemate or (S)-Enantiomer in CNS-Targeted Synthesis


Substitution of (R)-4-methylpyrrolidin-2-one with its racemate or (S)-enantiomer is precluded by stringent stereochemical requirements in pharmaceutical applications. The (4R)-configuration is essential for achieving the correct 3-pseudoaxial ring conformation required for high-affinity glycine/NMDA receptor recognition [1]. The parent NMDA antagonist HA-966 (unsubstituted) served as a baseline comparator; introduction of the (4R)-methyl group produced a 5–10 fold enhancement in receptor activity, while alternative stereoisomers exhibited substantially reduced or negligible biological efficacy [2]. In chromatographic applications, polysaccharide-based chiral stationary phases demonstrate that the (R)- and (S)-enantiomers of 4-substituted pyrrolidin-2-ones exhibit distinct retention behaviors and molecular orbital energy differences that preclude simple interchange [3].

Product-Specific Quantitative Evidence Guide for (R)-4-Methylpyrrolidin-2-one (CAS 260061-31-2): Head-to-Head Comparator Data for Scientific Selection


Evidence Dimension 1: Glycine/NMDA Receptor Antagonist Potency Enhancement (5–10 Fold) vs. Parent Compound HA-966

The (3R,4R)-derivative of 4-methylpyrrolidin-2-one (L-687,414) demonstrates a 5–10 fold improvement in glycine/NMDA receptor antagonist activity compared to the parent compound 3-amino-1-hydroxypyrrolidin-2-one (HA-966, unsubstituted) [1]. The 4R-methyl group stabilizes the energetically less favored 3-pseudoaxial conformation of the pyrrolidone ring, which is required for optimal glycine receptor recognition [1].

NMDA receptor glycine site antagonist CNS drug discovery

Evidence Dimension 2: Enantiomeric Purity Requirement for L-687,414 Synthesis via Enzymatic Resolution

The synthesis of (R)-4-methylpyrrolidin-2-one and its derivatives can be achieved with high enantiomeric excess (ee) using biocatalytic resolution. A chemoenzymatic procedure involving lipase-catalyzed kinetic resolution of γ-ketoester precursors yields enantiomerically pure hydrolysis products for subsequent cyclization [1]. For structurally related pyrrolidin-2-ones, regio- and stereoselective hydroxylation using Sphingomonas sp. HXN-200 affords the desired (S)-enantiomer in >99.9% ee [2]. While direct ee data for (R)-4-methylpyrrolidin-2-one is not explicitly reported in the open literature, the established methodology demonstrates that high enantiopurity is achievable and necessary for downstream stereochemical fidelity.

enantioselective synthesis biocatalysis chiral resolution

Evidence Dimension 3: Differential Chiral Separation Resolution (Rs ≥ 2) on Polysaccharide CSPs for 4C-Substituted Pyrrolidin-2-ones

In a study of 15 enantiomeric pairs of 4C-substituted pyrrolidin-2-one derivatives, polysaccharide-based chiral stationary phases (CSPs) demonstrated high chiral recognition ability [1]. Cellulose tris(3,5-dichlorophenylcarbamate) CSP successfully separated 12 of 15 enantiomeric pairs with resolution Rs ≥ 2, while amylose tris[(S)-α-methylbenzylcarbamate] CSP separated 11 of 15 pairs [1]. The quantitative structure–enantioselective retention relationship (QSERR) model confirmed that the lowest unoccupied molecular orbital (ELUMO) energy differs significantly between enantiomers, underscoring the distinct chromatographic behavior of (R)- vs. (S)-4-methylpyrrolidin-2-one [2].

chiral chromatography enantioseparation analytical QC

Evidence Dimension 4: Vendor-Supplied Purity Specification vs. Racemic Material

Commercial vendors supply (R)-4-methylpyrrolidin-2-one (CAS 260061-31-2) with specified enantiopurity of 97–98% as determined by chiral HPLC or GC [1]. In contrast, racemic 4-methylpyrrolidin-2-one (CAS 2996-58-9) is available as a distinct catalog item with no stereochemical definition [2]. The (S)-enantiomer (CAS 31551-66-3) is also separately cataloged, confirming that the three stereochemical variants are non-interchangeable commercial entities [3].

purity specification procurement quality control

High-Impact Application Scenarios for (R)-4-Methylpyrrolidin-2-one in CNS Drug Discovery and Asymmetric Synthesis


Synthesis of L-687,414 as a CNS-Penetrant Glycine/NMDA Receptor Antagonist

(R)-4-Methylpyrrolidin-2-one is the key chiral building block for the enantioselective synthesis of (3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one (L-687,414), a selective, brain-penetrant glycine site NMDA receptor antagonist [1][2]. The (4R)-methyl group confers the necessary 3-pseudoaxial ring conformation that enhances receptor binding by 5–10 fold relative to the unsubstituted HA-966 parent compound [3]. This application is critical for research programs targeting stroke, epilepsy, and neurodegenerative disorders where NMDA receptor modulation is therapeutically relevant [1].

Chiral Building Block for Pyrrolidine-Based CNS Drug Candidates

The (R)-configured γ-lactam scaffold serves as a versatile precursor for constructing chiral pyrrolidine derivatives with CNS activity. The stereochemical integrity of the 4-position methyl group is essential for maintaining the correct spatial orientation required for target receptor engagement in glycine/NMDA modulators, MAO-B inhibitors, and related neuroactive compounds [1][2]. Procurement of the enantiopure (R)-isomer eliminates the need for downstream chiral resolution steps, reducing synthetic complexity and improving overall yield in multi-step sequences.

Analytical Reference Standard for Chiral HPLC Method Development

(R)-4-Methylpyrrolidin-2-one serves as an enantiopure reference standard for developing and validating chiral HPLC methods to assess the stereochemical purity of 4-substituted pyrrolidin-2-one derivatives [1]. Polysaccharide-based chiral stationary phases have demonstrated robust enantioseparation of this compound class with resolution Rs ≥ 2 [2]. The (R)-enantiomer is essential for establishing retention time benchmarks and system suitability parameters in pharmaceutical QC laboratories.

Enantioselective Synthesis Method Development and Biocatalysis

The compound is employed as a substrate or product standard in developing enantioselective synthetic methodologies, including chemoenzymatic resolutions using lipases and nickel-catalyzed asymmetric additions [1][2]. Its well-defined stereochemistry makes it an ideal model compound for optimizing reaction conditions, catalyst screening, and assessing enantiomeric excess (ee) in novel asymmetric transformations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-4-Methylpyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.